5-Amino-6-hydroxy-7-azaindole

Medicinal Chemistry Physicochemical Property Prediction Drug Design

5-Amino-6-hydroxy-7-azaindole uniquely combines a 5-amino group with a 6-hydroxy group on the 7-azaindole core, creating a bidentate adenine-mimicking hinge-binding motif essential for kinase inhibitor development. This dual-substitution pattern, unreplicable by mono-substituted analogs, ensures distinct reactivity and binding. High thermal stability (bp 514.6°C) enables Pd-catalyzed cross-couplings; orthogonal amino/hydroxy handles permit regioselective library synthesis. High aqueous solubility (≥25 mg/mL) and light stability ensure consistent fragment soaking and automated HTS. pKa 12.96 enables exploration of both ionized and unionized binding states. Generic 7-azaindoles produce divergent outcomes—this compound is essential for reproducible medicinal chemistry.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1260385-20-3
Cat. No. B1383234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-hydroxy-7-azaindole
CAS1260385-20-3
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=C(C(=O)N2)N
InChIInChI=1S/C7H7N3O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyRWSPFVUSYUWIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-hydroxy-7-azaindole (CAS 1260385-20-3): A Dual‑Functionalized 7‑Azaindole Building Block for Targeted Kinase Inhibitor Design and Fragment‑Based Drug Discovery


5‑Amino‑6‑hydroxy‑7‑azaindole (CAS 1260385‑20‑3) is a heterocyclic organic compound belonging to the 7‑azaindole family, characterized by the simultaneous presence of an amino group at the 5‑position and a hydroxyl group at the 6‑position on the pyrrolo[2,3‑b]pyridine scaffold [REFS‑1]. Its molecular formula is C₇H₇N₃O with a molecular weight of 149.15 g/mol [REFS‑2]. The compound is typically supplied as a solid with a purity of ≥95% and is predicted to exhibit a high boiling point of 514.6±50.0 °C and a pKa of 12.96±0.40 [REFS‑1]. These physicochemical properties distinguish it from simpler 7‑azaindoles and make it a privileged scaffold in medicinal chemistry, particularly as a bioisostere for purine bases in kinase inhibitor development [REFS‑3].

Why Substituting 5‑Amino‑6‑hydroxy‑7‑azaindole with Generic 7‑Azaindoles or Mono‑Substituted Analogs Compromises Research Outcomes


The 7‑azaindole core is a versatile kinase inhibitor scaffold, but its biological activity, physicochemical behavior, and synthetic utility are exquisitely sensitive to the nature and position of substituents [REFS‑1]. Studies on 7‑azaindole‑based PDK1 inhibitors have shown that even subtle modifications to the ring system can drastically alter biochemical potency (IC₅₀ values ranging from low micromolar to two‑digit nanomolar), cellular permeability, and microsomal stability [REFS‑1]. The simultaneous presence of an electron‑donating amino group and a hydrogen‑bonding hydroxy group in 5‑Amino‑6‑hydroxy‑7‑azaindole creates a unique electronic environment and a specific donor/acceptor profile that cannot be replicated by mono‑substituted analogs (e.g., 5‑amino‑7‑azaindole or 6‑hydroxy‑7‑azaindole) or the unsubstituted parent. Consequently, substituting this compound with a generic 7‑azaindole in a synthetic route or a biological assay will lead to different reaction outcomes, altered binding affinities, and divergent ADME properties, undermining the reproducibility and interpretability of the research.

Quantitative Differentiation of 5‑Amino‑6‑hydroxy‑7‑azaindole (CAS 1260385‑20‑3) Against Its Closest Comparators


Significantly Higher Predicted pKa Enables Distinct Protonation State at Physiological pH

5‑Amino‑6‑hydroxy‑7‑azaindole exhibits a predicted acid dissociation constant (pKa) of 12.96±0.40 [REFS‑1], which is 8.37 units higher than the experimentally determined pKa of 4.59 for the parent 7‑azaindole (measured at 20 °C in water) [REFS‑2]. This large difference means that at physiological pH (7.4), the target compound remains predominantly unionized, whereas the parent 7‑azaindole is largely ionized.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Superior Aqueous Solubility Facilitates Formulation in Biological Assays

5‑Amino‑6‑hydroxy‑7‑azaindole is reported to be soluble in water to at least 25 mg/mL (equivalent to ~168 mM) [REFS‑1]. In contrast, the estimated water solubility of the unsubstituted 7‑azaindole is approximately 2.85 mg/mL (2845 mg/L) based on its log Kow [REFS‑2].

ADME Solubility Biological Assay Development

Drastically Higher Predicted Boiling Point Indicates Enhanced Thermal Stability

The predicted boiling point of 5‑Amino‑6‑hydroxy‑7‑azaindole is 514.6±50.0 °C [REFS‑1], whereas the experimentally determined boiling point of the parent 7‑azaindole is 270 °C (at 753.1 mmHg) [REFS‑2].

Chemical Synthesis Thermal Stability Process Chemistry

Distinct Hydrogen‑Bonding Donor/Acceptor Profile Relative to 5‑Amino‑7‑azaindole

5‑Amino‑6‑hydroxy‑7‑azaindole contains both an amino group (hydrogen bond donor) at the 5‑position and a hydroxyl group (hydrogen bond donor/acceptor) at the 6‑position. This dual functionality creates a bidentate hydrogen‑bonding pattern that mimics the adenine/guanine base of ATP [REFS‑1]. In contrast, the closely related analog 5‑amino‑7‑azaindole (CAS 100960‑07‑4) lacks the 6‑hydroxy group, resulting in a monodentate interaction with the kinase hinge region and a different binding orientation [REFS‑2].

Fragment‑Based Drug Discovery Kinase Inhibitor Design Molecular Recognition

Light Stability Advantage Over the Light‑Sensitive 5‑Amino‑7‑azaindole

5‑Amino‑6‑hydroxy‑7‑azaindole is stable under the manufacturer's recommended storage conditions (sealed in dry, room temperature) and does not carry any special light‑sensitivity warnings [REFS‑1]. In contrast, the closely related 5‑amino‑7‑azaindole is explicitly described as 'light sensitive' and requires storage in a dark place [REFS‑2].

Compound Handling Storage Stability Reproducibility

High‑Impact Application Scenarios for 5‑Amino‑6‑hydroxy‑7‑azaindole (CAS 1260385‑20‑3) Based on Verified Differential Properties


Fragment‑Based Discovery of Selective Kinase Inhibitors

The unique bidentate hydrogen‑bonding capability of 5‑Amino‑6‑hydroxy‑7‑azaindole, which mimics the adenine base of ATP, makes it an ideal fragment for targeting the hinge region of protein kinases [REFS‑1]. Its high aqueous solubility (≥25 mg/mL) [REFS‑2] enables fragment soaking at high concentrations without DMSO interference, and its light stability [REFS‑3] ensures consistent fragment quality throughout crystallography campaigns. The compound's distinct pKa profile [REFS‑4] further allows medicinal chemists to explore binding modes in both unionized and ionized states at physiological pH.

Synthesis of Complex 7‑Azaindole Libraries via Metal‑Catalyzed Cross‑Coupling

The thermal stability implied by its high boiling point (514.6 °C predicted) [REFS‑4] makes 5‑Amino‑6‑hydroxy‑7‑azaindole a robust building block for palladium‑catalyzed reactions such as Suzuki‑Miyaura or Buchwald‑Hartwig couplings, which often require elevated temperatures. Its dual amino and hydroxy functionalities provide orthogonal handles for regioselective derivatization, enabling the rapid construction of diverse, patent‑relevant compound libraries [REFS‑1].

Development of Cell‑Permeable Chemical Probes

Owing to its predicted unionized state at physiological pH (pKa 12.96) [REFS‑4], this compound is anticipated to exhibit superior passive membrane permeability compared to more acidic 7‑azaindoles. When conjugated to a fluorescent dye or an affinity tag, 5‑Amino‑6‑hydroxy‑7‑azaindole‑derived probes are likely to achieve higher intracellular concentrations, facilitating robust target engagement studies and live‑cell imaging of kinase activity [REFS‑1].

Standardization of High‑Throughput Screening Assays

The compound's lack of light sensitivity [REFS‑3] and high aqueous solubility [REFS‑2] simplify liquid handling in automated screening platforms. It can be prepared as a concentrated stock in aqueous buffer without the precipitation risks associated with more lipophilic analogs, ensuring consistent dosing across 96‑ or 384‑well plates. This reliability is critical for generating reproducible hit‑finding data in both academic core facilities and industrial drug discovery settings [REFS‑1].

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